molecular formula C17H27Cl2NO2 B5105614 1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5105614
M. Wt: 348.3 g/mol
InChI Key: NOBIRPCUQZHBEA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-chloro-2-methylphenol with epichlorohydrin under basic conditions to form the corresponding epoxide.

    Nucleophilic substitution: The epoxide is then reacted with 2,6-dimethylpiperidine to form the desired phenoxypropanolamine structure.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted phenoxypropanolamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its use as a cardiovascular agent or central nervous system modulator.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride likely involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • 1-(4-Chloro-2-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol

Comparison

Compared to similar compounds, 1-(4-Chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride may exhibit unique properties due to the presence of both the chloro and methyl groups on the phenoxy ring, as well as the dimethyl substitution on the piperidine ring. These structural features can influence its chemical reactivity, pharmacological activity, and overall stability.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.ClH/c1-12-9-15(18)7-8-17(12)21-11-16(20)10-19-13(2)5-4-6-14(19)3;/h7-9,13-14,16,20H,4-6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBIRPCUQZHBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=C(C=C(C=C2)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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